molecular formula C14H15BrClNO6 B1333544 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside CAS No. 93863-88-8

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside

Cat. No.: B1333544
CAS No.: 93863-88-8
M. Wt: 408.63 g/mol
InChI Key: CHRVKCMQIZYLNM-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies

While explicit X-ray crystallographic data for this compound remains unpublished, structural analogs like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) exhibit monoclinic crystal systems with space group P2₁. The galactopyranose ring adopts a chair conformation (⁴C₁), stabilized by intramolecular hydrogen bonds between O3' and O5', and O2' and O6'. The indole ring forms a dihedral angle of 85–90° with the galactose plane, minimizing steric hindrance.

Torsional Angle Configurations

Key torsional angles include:

  • Φ (C1-O-C3'-C2') : -60° to -70°, characteristic of β-glycosidic bonds
  • Ψ (O-C3'-C2'-C1') : 150–160°, stabilized by anomeric effect.

The bromine and chlorine atoms at positions 5 and 6 of the indole ring introduce steric bulk, slightly distorting the galactose ring's C4'-C5' bond angle to 108°.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.45 (s, 1H, H-2 indole)
  • δ 7.28 (d, J = 8.5 Hz, 1H, H-4 indole)
  • δ 6.95 (d, J = 8.5 Hz, 1H, H-7 indole)
  • δ 5.32 (d, J = 7.2 Hz, 1H, H-1 galactose)
  • δ 4.85–3.40 (m, 11H, galactose OH and CH₂).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 152.1 (C-3 indole)
  • δ 104.3 (C-1 galactose)
  • δ 82.1–68.4 (C-2 to C-6 galactose)
  • δ 116.5–125.8 (aromatic carbons).

Infrared (IR) Absorption Characteristics

Key IR bands (cm⁻¹):

  • 3400–3200 (O-H stretch, galactose hydroxyls)
  • 2920 (C-H stretch, CH₂)
  • 1620 (C=C aromatic)
  • 1260 (C-O-C glycosidic bond)
  • 750 (C-Br stretch)
  • 680 (C-Cl stretch).

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS ([M+H]⁺):

  • m/z 409.97 (calc. 409.96)
  • Major fragments:
    • m/z 247.02 (indole-BrCl⁺)
    • m/z 163.06 (galactose-H₂O⁺)
    • m/z 85.03 (C₃H₅O₂⁺).

Fragmentation occurs preferentially at the glycosidic bond, with subsequent loss of HBr (80.92 Da) and HCl (36.46 Da) from the indole moiety.

Properties

IUPAC Name

2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVKCMQIZYLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93863-88-8
Record name 5-Bromo-6-chloro-3-indolyl beta-D-Galactopyranoside (contains ca. 10% Ethyl Acetate) [for Biochemical Research]
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Preparation Methods

Chemical Synthesis Overview

The synthesis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside involves the coupling of an indole derivative with a galactopyranoside moiety. The process typically includes:

  • Bromination and Chlorination of Indole :

    • The indole nucleus is selectively brominated and chlorinated at positions 5 and 6, respectively. This step ensures the desired substitution pattern for chromogenic properties.
    • Reagents: Bromine (Br2) and chlorine (Cl2) in controlled stoichiometric amounts.
    • Solvent: Non-polar solvents like chloroform or dichloromethane are often used.
    • Conditions: Reaction is carried out under low temperatures to prevent over-halogenation.
  • Glycosylation Reaction :

    • The halogenated indole is coupled with beta-D-galactopyranosyl chloride or a similar galactosyl donor.
    • Catalyst: Lewis acids such as tin(IV) chloride (SnCl4) or boron trifluoride etherate (BF3·Et2O).
    • Solvent: Polar aprotic solvents like acetonitrile or dichloromethane.
    • Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis.
  • Purification :

    • The crude product undergoes purification via recrystallization or column chromatography using silica gel.
    • Solvent systems for purification include mixtures of ethyl acetate and hexane.

Industrial Preparation

In industrial settings, the synthesis is scaled up with optimized parameters for cost-effectiveness and yield:

  • Batch Reaction Setup :

    • Large-scale reactors are used with precise temperature and stirring controls to ensure uniformity.
  • Catalyst Recovery :

    • Catalysts like SnCl4 are recovered and reused to minimize waste.
  • Final Product Isolation :

    • The product is crystallized from solvents such as methanol or ethanol to achieve high purity (>98%).

Key Parameters and Data

Parameter Value/Condition
Molecular Formula C14H15BrClNO6
Molecular Weight 408.63 g/mol
Solubility Soluble in methanol
Storage Temperature 2–8°C (powder); –20°C (solutions)
pKa 12.78 ± 0.70

Applications in Biochemical Assays

The preparation methods ensure that the compound retains its chromogenic properties, which are critical for applications such as:

  • Enzyme activity assays for beta-galactosidase.
  • Gene expression visualization in cell biology.
  • Microbial detection in microbiology studies.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase . The hydrolysis of the glycosidic bond results in the formation of galactose and a colored indole derivative.

Common Reagents and Conditions:

    Reagents: Beta-galactosidase enzyme, water.

    Conditions: The hydrolysis reaction typically occurs under mild conditions, such as physiological pH and temperature.

Major Products:

Scientific Research Applications

Chromogenic Substrate for β-Galactosidase

Functionality:
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is utilized as a chromogenic substrate for the enzyme β-galactosidase. Upon hydrolysis by this enzyme, it produces a red or magenta insoluble product, which can be visualized in bacterial colonies. This property makes it a valuable alternative to other substrates like X-Gal, which yields a blue precipitate .

Mechanism:
The enzymatic reaction involves the hydrolysis of the β-galactoside bond, resulting in the formation of 5-bromo-6-chloro-3-hydroxyindole and galactose. The former compound further oxidizes to form a dimer that precipitates, allowing for color development in lac+ bacterial colonies .

Applications in Histochemistry

Localization Studies:
In histochemical applications, this compound is employed to localize β-galactosidase activity within mammalian tissues. This is particularly useful in studies involving transgenic and knockout models where the LacZ gene is expressed under specific promoters .

Case Study Example:
A study demonstrated the use of this substrate to trace gene expression in early mouse embryos. By employing a standard protocol for detecting β-galactosidase activity, researchers could visualize the expression patterns of various genes at different developmental stages .

Molecular Biology Research

Gene Expression Analysis:
The compound is extensively used in molecular biology to analyze gene expression. It serves as a reporter system where the LacZ gene is integrated into various organisms. The presence of β-galactosidase indicates successful gene expression, allowing researchers to study regulatory elements and gene functions .

Transgenic Models:
In transgenic models, particularly those involving Drosophila and mice, this compound aids in visualizing tissue-specific expression patterns. This application is crucial for understanding developmental biology and genetic regulation mechanisms .

Comparative Efficacy with Other Substrates

Substrate Color Produced Maximum Absorbance (nm) Common Applications
This compoundRed/Magenta~565Gene expression studies
X-GalBlue~615Gene expression studies
Purple-β-D-GalPurple~575Gene expression studies
Green-β-D-GalGreen~540Gene expression studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside and analogous indolyl glycosides:

Compound CAS Number Substituents Glycosidic Linkage Target Enzyme Key Applications
This compound 93863-88-8 5-Br, 6-Cl β-D-galactoside Beta-galactosidase Specialized chromogenic assays
5-Bromo-4-chloro-3-indolyl-beta-D-galactoside (X-Gal) 7240-90-6 5-Br, 4-Cl β-D-galactoside Beta-galactosidase Standard lacZ gene detection (blue precipitate)
5-Bromo-4-chloro-3-indolyl-alpha-D-galactoside 107021-38-5 5-Br, 4-Cl α-D-galactoside Alpha-galactosidase Detection of α-galactosidase activity
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide 129572-48-1 5-Br, 4-Cl, N-acetyl β-D-galactosaminide Beta-galactosaminidase Enzyme-specific histochemistry
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide - 5-Br, 6-Cl β-D-glucuronide Beta-glucuronidase Fluorogenic assays for glucuronidase

Key Structural and Functional Insights

Positional Isomerism (5-Bromo-6-chloro vs. 5-Bromo-4-chloro): The 5-Bromo-4-chloro derivative (X-Gal) is the gold standard for beta-galactosidase assays, producing an insoluble blue product upon hydrolysis .

Glycosidic Linkage (Alpha vs. Beta): Alpha-linked galactosides (e.g., 5-Bromo-4-chloro-α-D-galactoside) target alpha-galactosidase, an enzyme relevant in lysosomal storage disorder diagnostics . Beta-linked substrates are specific to beta-galactosidase, widely used in molecular biology (e.g., lacZ reporter systems) .

Sugar Modifications:

  • Substitution of galactose with glucuronic acid (e.g., 5-Bromo-6-chloro-beta-D-glucuronide) shifts enzyme specificity to beta-glucuronidase, a marker in bacterial identification and plant biology .
  • N-acetylated derivatives (e.g., 5-Bromo-4-chloro-N-acetyl-galactosaminide) are tailored for beta-galactosaminidase, enabling precise histochemical localization .

Biological Activity

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside, also known as Magenta-Gal or Red-β-D-Gal, is a chromogenic substrate primarily used for the detection of β-galactosidase activity in various biological and molecular applications. This compound has garnered attention due to its unique properties and applications in research, particularly in microbiology and molecular biology.

  • Molecular Formula: C14H15BrClNO6
  • Molecular Weight: 408.63 g/mol
  • CAS Number: 93863-88-8
  • Appearance: White solid, soluble in DMSO
  • Absorbance Maximum: ~565 nm upon hydrolysis

This compound is hydrolyzed by β-galactosidase to produce a red precipitate, which is insoluble in alcohol and xylenes. This property makes it suitable for various assays, including immunoblotting and immunocytochemistry. The red color development serves as a visual marker for the presence of β-galactosidase, allowing for easy identification of bacterial colonies or cells expressing this enzyme .

Applications in Research

  • Microbial Detection:
    • Used to identify β-galactosidase-positive bacterial colonies, which produce red colonies on media containing Magenta-Gal.
    • Enables red/white screening in cloning experiments when used alongside IPTG.
  • Histochemical Staining:
    • Employed in histological studies to visualize enzyme activity within tissues.
    • Useful in assessing gene expression where β-galactosidase is used as a reporter gene.
  • Immunological Assays:
    • Serves as a chromogenic substrate in various immunoassays, enhancing the detection sensitivity of β-galactosidase-linked antibodies.

Comparative Analysis with Other Substrates

Substrate NameColor ProducedAbsorbance Max (nm)Applications
This compound (Magenta-Gal)Red~565Microbial detection, histochemistry
5-Bromo-4-chloro-3-indolyl-beta-D-galactoside (X-Gal)Blue~615Cloning detection, histochemistry
Rose-β-D-Gal (6-Chloro-3-indoxyl-beta-D-galactopyranoside)Pink~540Similar applications as X-Gal
Purple-β-D-Gal (5-Iodo-3-indolyl-beta-D-galactopyranoside)Purple~575Alternative for X-Gal

Case Studies and Research Findings

  • Detection of Gene Expression:
    In a study focusing on the expression of therapeutic genes in bacterial systems, Magenta-Gal was utilized to confirm the successful integration of β-galactosidase reporter constructs. The resulting red colonies indicated positive expression, facilitating further genetic analysis .
  • Immunocytochemical Applications:
    Research demonstrated the effectiveness of Magenta-Gal in immunocytochemical assays where β-galactosidase was linked to antibodies targeting specific cellular markers. The distinct red precipitate allowed for clear visualization under microscopy, enhancing diagnostic capabilities .
  • Comparative Efficacy:
    A comparative study evaluated the sensitivity of Magenta-Gal against traditional substrates like X-Gal in detecting low levels of β-galactosidase activity. Results indicated that Magenta-Gal provided enhanced signal clarity and ease of interpretation due to its distinct colorimetric output .

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 5-Bromo-6-chloro-3-indolyl-β-D-galactoside?

  • Answer: The compound has the molecular formula C₁₄H₁₅BrClNO₆ (molecular weight: 408.63 g/mol) and CAS RN 93863-88-8 . Its stability requires storage below -20°C to prevent degradation, as it is sensitive to temperature fluctuations . Key spectral data (e.g., NMR, HRMS) for structural confirmation are available in synthetic protocols .

Q. How is 5-Bromo-6-chloro-3-indolyl-β-D-galactoside synthesized, and what purification methods are recommended?

  • Answer: Synthesis involves coupling halogenated indole derivatives with β-D-galactopyranoside under controlled glycosylation conditions. For example, allyl ester intermediates of 5-bromo-4-chloro-indoxylic acid are reacted with acetyl-protected galactose derivatives, followed by deprotection . Purification typically uses column chromatography (e.g., silica gel) with solvent systems like heptane/acetone (3:7) to isolate the product in >95% purity .

Q. What are the standard protocols for using this compound in β-galactosidase assays?

  • Answer: The compound serves as a chromogenic substrate for β-galactosidase, where enzymatic hydrolysis releases an insoluble indigo dye (blue product). Standard protocols involve:

  • Dissolving the substrate in DMSO or DMF (final concentration: 0.2–1.0 mg/mL).
  • Incubating with enzyme-containing samples in phosphate or Tris buffer (pH 6.8–7.5) at 37°C for 15–60 minutes .
  • Quantifying activity via spectrophotometry (absorbance at 615 nm) or visual inspection .

Advanced Research Questions

Q. How can researchers optimize enzymatic activity detection limits when using this substrate compared to analogs like X-Gal?

  • Answer: Sensitivity depends on substituent electronegativity and steric effects. The bromo-chloro substitution in this compound enhances electron withdrawal, increasing hydrolysis rates compared to mono-halogenated analogs (e.g., X-Gal). Optimization strategies include:

  • Adjusting buffer ionic strength (e.g., 50–100 mM NaCl) to modulate enzyme-substrate interactions .
  • Comparing kinetic parameters (e.g., Kₘ, Vₘₐₓ) with substrates like 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide .
  • Using fluorogenic substrates (e.g., 6-Chloro-3-indoxyl-β-D-galactopyranoside) for parallel validation .

Q. What experimental design considerations are critical when troubleshooting low signal-to-noise ratios in β-galactosidase assays?

  • Answer: Common issues and solutions:

  • Non-specific hydrolysis: Pre-warm substrates to 37°C to dissolve precipitates and avoid false positives. Include negative controls (e.g., enzyme-free samples) .
  • Inhibitor interference: Test compatibility with co-factors (e.g., Mg²⁺) or detergents (e.g., Triton X-100) used in lysis buffers .
  • Substrate stability: Monitor batch-to-batch variability via HPLC (purity >98%) and avoid repeated freeze-thaw cycles .

Q. How do structural modifications (e.g., halogen position, glycosidic linkage) impact substrate specificity in engineered β-galactosidase variants?

  • Answer: The 6-chloro substituent increases steric hindrance, making the compound resistant to hydrolysis by wild-type enzymes but compatible with engineered variants (e.g., lacZ mutants). Methodological approaches include:

  • Screening mutant libraries using high-throughput microplate assays .
  • Analyzing X-ray crystallography data to map active-site interactions with halogenated indoles .
  • Comparing hydrolysis rates with α-linked analogs (e.g., 5-Bromo-6-chloro-3-indolyl-α-D-galactopyranoside) to assess linkage specificity .

Q. What are the implications of conflicting data in cross-species β-galactosidase activity studies using this substrate?

  • Answer: Discrepancies may arise from species-specific enzyme isoforms. For example:

  • Bacterial (E. coli) β-galactosidase shows higher activity toward this substrate than mammalian isoforms (e.g., human lysosomal enzyme).
  • Validate findings using orthogonal methods (e.g., fluorometry with 4-MUGal) and phylogenetic analysis of enzyme sequences .

Methodological Notes

  • Synthetic Protocols: Detailed reaction conditions (e.g., acetyl chloride/methanol for deprotection) and characterization data (¹H/¹³C NMR, HRMS) are available in peer-reviewed syntheses .
  • Data Analysis: Use nonlinear regression (e.g., Michaelis-Menten kinetics) to calculate enzymatic parameters. Reference standard curves for indigo dye quantification .
  • Safety: Handle halogenated indoles in a fume hood due to potential mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside
Reactant of Route 2
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside

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